- Rhodium-catalyzed asymmetric arylation of α,β-unsaturated imines with arylstannanes. Catalytic asymmetric synthesis of allylic aminesTetrahedron, 2001, 57(13), 2589-2595,
Cas no 934-56-5 (Trimethylphenyltin)
Trimethylphenyltin structure
Trimethylphenyltin Properties
Names and Identifiers
-
- Stannane,trimethylphenyl-
- Trimethyl(Phenyl)Tin
- trimethyl(phenyl)stannane
- Trimethylphenyltin
- 2-trimethylstannylbenzene
- phenyltrimethylstannane
- PHENYLTRIMETHYLTIN
- Stannane,trimethylphenyl
- Trimethylphenylstannane
- Tin, trimethylphenyl- (6CI, 7CI)
- Trimethylphenylstannane (ACI)
- Trimethylmonophenyltin
- Trimethylstannylbenzene
- Stannane, trimethylphenyl-
- 934-56-5
- Phenyltrimethyl tin
- Trimethyl(phenyl)tin, 98%
- trimethylphenyl tin
- DB-057401
- AKOS025293863
- Phenyltrimethylstannane; Phenyltrimethyltin; Trimethylmonophenyltin; Trimethylphenylstannane; Trimethylstannylbenzene
- J-525105
- DTXSID60239415
- InChI=1/C6H5.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H3
- Tin, trimethylphenyl-
- +Expand
-
- MFCD00134316
- COHOGNZHAUOXPA-UHFFFAOYSA-N
- 1S/C6H5.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H3;
- C1C=CC([Sn](C)(C)C)=CC=1
Computed Properties
- 242.01200
- 0
- 0
- 1
- 242.011753g/mol
- 10
- 95.8
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 0Ų
Experimental Properties
- 2.23180
- 0.00000
- n20/D 1.5357(lit.)
- 88 °C/16 mmHg(lit.)
- −51 °C (lit.)
- Fahrenheit: 168.8 ° f < br / > Celsius: 76 ° C < br / >
- Not determined
- Not determined
- 1.327 g/mL at 25 °C(lit.)
Trimethylphenyltin Security Information
- GHS06 GHS09
- 2
- 6.1(a)
- S26; S27; S28; S45; S60; S61
- II
- R26/27/28; R50/53
- T+ N
- UN 2788 6.1/PG 3
- H300-H310-H330-H410
- P260-P264-P273-P280-P284-P301+P310
- II
- 26/27/28-50/53
- Danger
- 6.1(a)
Trimethylphenyltin Customs Data
- 2931900090
-
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Trimethylphenyltin Price
Trimethylphenyltin Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
- Reactions of trialkylstannane anions, R3Sn-, with arylstannanes, ArSnR3Bulletin of the Chemical Society of Japan, 1987, 60(9), 3299-306,
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Solvents: Ammonia
Reference
- Synthesis of Arylstannanes from ArylaminesOrganometallics, 2001, 20(15), 3358-3360,
Synthetic Circuit 5
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Solvents: Acetonitrile ; rt
Reference
- Visible-Light-Driven Synthesis of Arylstannanes from Arylazo SulfonesOrganic Letters, 2019, 21(13), 5187-5191,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Acetonitrile ; rt; 30 min, rt
Reference
- Synthesis of Aryl Trimethylstannane via BF3·OEt2-Mediated Cross-Coupling of Hexaalkyl Distannane Reagent with Aryl Triazene at Room TemperatureJournal of Organic Chemistry, 2019, 84(1), 463-471,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane
1.2 Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
Reference
- Phenyl-substituted 2,2':6',2''-terpyridine as a new series of fluorescent compounds-their photophysical properties and fluorescence tuningJournal of the Chemical Society, 2001, (7), 1045-1050,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Palladium chloride , 1,1′-(1,4-Butanediyl)bis[1,1-dicyclohexylphosphine] Solvents: o-Xylene ; 10 h, 140 °C
Reference
- Synthesis of Arylstannanes via Palladium-Catalyzed Decarbonylative Coupling of Aroyl FluoridesAdvanced Synthesis & Catalysis, 2020, 362(4), 776-781,
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel Solvents: Toluene
Reference
- Nickel-Catalyzed Acylstannylation of 1,3-Dienes: Synthesis and Reaction of ε-OxoallylstannanesJournal of the American Chemical Society, 2000, 122(37), 9030-9031,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Sodium Solvents: Hexamethylphosphoramide ; 20 min, rt; 2 - 3 h, rt
1.2 20 min, rt
1.2 20 min, rt
Reference
- Reactions of trimethylstannide and trimethylsiliconide anions with aromatic and heteroaromatic substratesJournal of Physical Organic Chemistry, 2002, 15(12), 889-893,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Silver carbonate Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Dimethylacetamide ; 1 h, 140 °C
Reference
- Synthesis of arylstannanes by palladium-catalyzed desulfitative coupling reaction of sodium arylsulfinates with distannanesTetrahedron Letters, 2018, 59(45), 4019-4023,
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
- Organometallic compounds. LXXII. Reactions of racemic tetraorganotin compounds with butyllithium and with lithium aluminum hydrideJournal of Organometallic Chemistry, 1981, 216(3), 371-6,
Trimethylphenyltin Raw materials
- Trimethyltin chloride
- Stannane,methyltriphenyl-
- Stannane, benzoyltrimethyl-
- Sodium, (trimethylstannyl)-
- Lithium, (trimethylstannyl)-
- Diazene,1-(methylsulfonyl)-2-phenyl-
- Phosphoric acid,diethyl phenyl ester
- (1E)-1-phenyl-3,3-di(propan-2-yl)triaz-1-ene
- Benzoyl fluoride
- Iodobenzene
- phenyllithium
- Hexamethylditin
- Benzenesulfinic acid, sodium salt
- Trimethylphenylammonium Iodide
Trimethylphenyltin Preparation Products
Trimethylphenyltin Related Literature
-
Mark C. McCairn,Theo Kreouzis,Michael L. Turner J. Mater. Chem. 2010 20 1999
-
2. Reduction of aryltrimethylsilanes as a synthetic method. Part I. Electrochemical reductionColin Eaborn,Richard A. Jackson,Ronald Pearce J. Chem. Soc. Perkin Trans. 1 1974 2055
-
Elizabeth Amir,Masahito Murai,Roey J. Amir,John S. Cowart,Michael L. Chabinyc,Craig J. Hawker Chem. Sci. 2014 5 4483
-
Joo Young Shim,Jiyeon Baek,Juae Kim,Song Yi Park,Jinwoo Kim,Il Kim,Ho Hwan Chun,Jin Young Kim,Hongsuk Suh Polym. Chem. 2015 6 6011
-
Shuichi Oi,Mitsutoshi Moro,Yoshio Inoue Chem. Commun. 1997 1621
-
Joseph W. Waggoner,Mikhail Belkin,Karen L. Sutton,Joseph A.caruso,Harry B. Fannin J. Anal. At. Spectrom. 1998 13 879
-
7. A catalytic and mechanistic investigation of a PCP pincer palladium complex in the Stille reactionDaniel Olsson,Patrik Nilsson,Mostafa El Masnaouy,Ola F. Wendt Dalton Trans. 2005 1924
-
J. B. Pedley,H. A. Skinner Trans. Faraday Soc. 1959 55 544
-
Carmen L. Gott-Betts,Alfred A. Burney-Allen,David L. Wheeler,Malika Jeffries-EL Mater. Adv. 2022 3 4831
-
Chiara Ottone,Philippe Berrouard,Guy Louarn,Serge Beaupré,David Gendron,Malgorzata Zagorska,Patrice Rannou,Ahmed Najari,Said Sadki,Mario Leclerc,Adam Pron Polym. Chem. 2012 3 2355
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